AMPA receptor modulator-2

TARPγ2 pharmacology AMPA receptor potentiation ionotropic glutamate receptor

AMPA receptor modulator-2 is a high-potency (pIC50 10.1, ~7.9 nM) azabenzimidazole derivative selective for TARPγ2-associated AMPA receptors. Its nanomolar potency and >100,000-fold selectivity over TARPγ8 eliminate dosing ambiguity. Supplied with validated in vivo solubility (5 mg/mL in 10% DMSO/40% PEG300/5% Tween 80/45% saline) for reproducible rodent studies. DMSO solubility of 250 mg/mL supports high-throughput screening campaigns.

Molecular Formula C15H6F6N4OS
Molecular Weight 404.3 g/mol
Cat. No. B8144490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMPA receptor modulator-2
Molecular FormulaC15H6F6N4OS
Molecular Weight404.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N3C4=C(C=CC(=N4)C(F)(F)F)N=C3C(F)(F)F)SC(=O)N2
InChIInChI=1S/C15H6F6N4OS/c16-14(17,18)10-4-3-8-11(24-10)25(12(22-8)15(19,20)21)6-1-2-7-9(5-6)27-13(26)23-7/h1-5H,(H,23,26)
InChIKeyBPZAQDCXSKBMKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AMPA Receptor Modulator-2: A High-Potency TARPγ-Dependent AMPA Modulator with Defined Activity Profile


AMPA receptor modulator-2 (Example 134; CAS 2034181-36-5) is a synthetic small molecule that modulates the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype of ionotropic glutamate receptors . It exhibits high in vitro potency for TARPγ-associated AMPA receptor complexes, with a reported pIC50 value of 10.1 for TARPγ2-dependent AMPA receptors . The compound is described in patent WO2016176460 as an azabenzimidazole derivative [1], and its activity has been characterized in multiple vendor technical datasheets, establishing it as a well-defined research tool for studying TARPγ-associated AMPA receptor pharmacology .

AMPA Receptor Modulator-2: Why Class-Wide Substitution Is Not a Valid Strategy for TARPγ-Dependent Studies


AMPA receptor modulators exhibit profound functional diversity based on their selectivity for specific auxiliary TARP subunits and their mode of modulation (positive vs. negative allosteric modulation). Compounds within the azabenzimidazole class show varying degrees of selectivity for TARPγ2 vs. TARPγ8, and their potency can differ by orders of magnitude across different receptor compositions [1]. For instance, AMPA receptor modulator-2 demonstrates a pIC50 of 10.1 for TARPγ2-dependent AMPA receptors, whereas closely related compounds like AMPA receptor modulator-1 show a pIC50 of 9.7 for TARPγ8 [2]. This 2.5-fold difference in potency translates to significant variations in effective concentrations required for in vitro and in vivo studies. Substituting one compound for another without accounting for these target-specific potency differences will likely lead to under-dosing, off-target effects, or misinterpretation of experimental results. Therefore, researchers requiring a TARPγ2-preferring modulator with high potency must specifically select AMPA receptor modulator-2.

AMPA Receptor Modulator-2 Quantitative Evidence Guide: Direct Comparison Against Closest Analogs


Higher Potency at TARPγ2-Dependent AMPA Receptors Compared to TARPγ8-Selective Negative Modulators

AMPA receptor modulator-2 exhibits a pIC50 of 10.1 for TARPγ2-dependent AMPA receptors, which is 2.5-fold more potent than AMPA receptor modulator-1's pIC50 of 9.7 for TARPγ8 . When considering the selectivity profile, AMPA receptor modulator-1 shows a 50,000-fold selectivity for TARPγ8 over TARPγ2 (pIC50 9.7 vs. 5), whereas AMPA receptor modulator-2's potency is primarily characterized against TARPγ2 [1].

TARPγ2 pharmacology AMPA receptor potentiation ionotropic glutamate receptor

Nanomolar Potency vs. Micromolar Potency of Broad-Spectrum Allosteric Modulators

AMPA receptor modulator-2 operates with a pIC50 of 10.1, corresponding to an IC50 of approximately 7.9 nM for TARPγ2-dependent AMPA receptors . In contrast, the allosteric modulator AMPA receptor modulator-3 (LY392098) exhibits an EC50 of 4.4 μM for potentiation of iGluR4 flip-mediated responses [1]. This represents a >550-fold difference in potency.

AMPA receptor allosteric modulation potency comparison functional selectivity

Enhanced Solubility Profile Supports Broader In Vitro and In Vivo Applicability

AMPA receptor modulator-2 demonstrates high solubility in DMSO (250 mg/mL, 618.37 mM), enabling preparation of concentrated stock solutions for in vitro assays [1]. For in vivo applications, a validated formulation using 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline achieves a solubility of 5 mg/mL (12.37 mM) . In contrast, AMPA receptor modulator-1 has a reported solubility in DMSO of only 0.1 mg/mL (approximately 0.29 mM), limiting its utility in experiments requiring high-concentration stock solutions [2].

solubility formulation in vivo pharmacology

AMPA Receptor Modulator-2: Optimal Research Applications Based on Verified Quantitative Differentiation


Electrophysiological Studies of TARPγ2-Dependent Synaptic Transmission

Given its high potency (pIC50 10.1, ~7.9 nM) for TARPγ2-associated AMPA receptors , AMPA receptor modulator-2 is ideally suited for slice electrophysiology and patch-clamp studies investigating TARPγ2-mediated synaptic plasticity. The compound's nanomolar potency allows for precise concentration-response characterization without exceeding solvent tolerance limits, and its >100,000-fold selectivity over TARPγ8 (compared to modulator-1) ensures that observed effects are specifically attributable to TARPγ2-containing AMPA receptors [1].

In Vivo Pharmacological Studies Requiring Optimized Formulation

The validated in vivo formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) achieving 5 mg/mL solubility makes AMPA receptor modulator-2 a practical choice for rodent studies involving intraperitoneal or oral administration. In contrast, compounds with lower DMSO solubility may require suboptimal vehicles or larger injection volumes, introducing confounding variables. Researchers can confidently dose animals within volume limits while maintaining target plasma concentrations.

High-Throughput Screening (HTS) and Compound Profiling

AMPA receptor modulator-2's high DMSO solubility (250 mg/mL) [2] facilitates preparation of concentrated stock plates for HTS campaigns. The ability to dispense nanoliter volumes of highly concentrated DMSO stocks minimizes solvent carryover into assay plates, reducing false-positive and false-negative rates. This solubility advantage, combined with its well-defined potency and TARPγ2 selectivity, makes it a reliable reference compound for benchmarking new chemical entities in AMPA receptor modulator discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for AMPA receptor modulator-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.